
丙酸钠-d5
描述
Sodium propionate-d5, also known as Propionic-d5 acid sodium salt, is a stable isotopically labeled form of sodium propionate . It is a useful research compound . It has a molecular weight of 101.09 .
Molecular Structure Analysis
The linear formula for Sodium propionate-d5 is CD3CD2CO2Na . This indicates that it is a deuterated compound, which means it contains the heavy isotope of hydrogen, deuterium (D), in its molecular structure.Physical And Chemical Properties Analysis
Sodium propionate-d5 is a solid with a melting point of 285-286 °C (lit.) .科学研究应用
肠道健康和结肠炎治疗丙酸钠已显示出改善肠道屏障功能并减少结肠炎模型中炎症和氧化应激的希望。这表明其通过 STAT3 信号通路增强肠道屏障功能和降低炎症,在改善硫酸葡聚糖钠 (DSS) 诱导的结肠炎等疾病方面具有潜力 (Ling-chang Tong 等人,2016 年)。
神经保护和脊髓损伤已观察到丙酸钠在体外和体内模型中具有神经保护作用。它可以减少与阿尔茨海默病和脊髓损伤等神经疾病相关的炎症过程,表明其作为神经炎症性疾病治疗剂的潜力 (A. Filippone 等人,2020 年)。
瘤胃发育和奶犊性能在奶犊中,初生饲料中补充丙酸钠会影响瘤胃发酵特性和瘤胃发育。它影响干物质摄入量、日增重和瘤胃液参数,表明其在幼年反刍动物营养中的重要性 (H. Beiranvand 等人,2014 年)。
水产养殖和鱼类健康膳食丙酸钠已被用于改善金鱼等水生动物的生长、免疫相关基因和对感染的抵抗力。它影响红白细胞等参数,表明其在增强水产养殖中鱼类的健康和抗病性方面的效用 (N. Sheikhzadeh 等人,2021 年)。
牲畜的乳腺健康丙酸钠在牛乳腺上皮细胞中显示出抗炎和抗凋亡的潜力。它有助于减少乳腺的病理损伤,表明其在预防和治疗牲畜的乳腺疾病中的应用 (Ilyas Ali 等人,2021 年)。
对人体能量代谢的影响已显示口服补充丙酸钠可以增强饱腹感并减少人类餐后血糖和胰岛素反应。这表明其在管理与胰岛素抵抗相关的疾病中潜在的作用 (J. Chaput 等人,2011 年)。
纺织工业应用丙酸钠已在纺织工业中用作非磷催化剂,特别是在棉/涤纶织物的免烫整理中。它在改善处理过的织物的抗皱回复性和压烫等级方面显示出有希望的结果 (E. Lee 和 Hongje Kim,2001 年)。
眼部感染治疗丙酸钠对引起常见眼部感染的各种细菌有效,并已用于治疗眼睛外部感染。它对多种病原体的疗效使其成为眼科的有价值的药物 (F. H. Theodore,1950 年)。
作用机制
Target of Action
Sodium propionate-d5, also known as propionic-d5 acid sodium salt, is primarily targeted towards the microbial population in food products . It acts as an antimicrobial agent, preserving food by preventing the growth and proliferation of bacteria .
Mode of Action
It is believed to interact with the microbial cells, disrupting their metabolic processes and inhibiting their growth . The deuterium atoms in Sodium propionate-d5 may also play a role in its interaction with its targets, potentially affecting the compound’s pharmacokinetic and metabolic profiles .
Biochemical Pathways
Sodium propionate-d5 can be metabolized via various pathways, including fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways . These pathways are responsible for the breakdown of the compound and its eventual elimination from the body.
Pharmacokinetics
It is known that the compound’s deuterium atoms can affect its pharmacokinetic profile . This could potentially influence the compound’s bioavailability, although more research is needed to confirm this.
Result of Action
The primary result of Sodium propionate-d5’s action is the inhibition of microbial growth in food products . This helps to preserve the food and extend its shelf life. The compound’s antimicrobial properties are likely the result of its interactions with microbial cells and its disruption of their metabolic processes .
Action Environment
The action of Sodium propionate-d5 can be influenced by various environmental factors. For example, the compound’s efficacy as an antimicrobial agent can be affected by the pH of the food product, as well as its water activity and temperature . Additionally, the compound’s stability may be influenced by factors such as light, heat, and the presence of other food ingredients .
安全和危害
生化分析
Biochemical Properties
Sodium propionate-d5 plays a significant role in biochemical reactions, particularly in the context of short-chain fatty acids (SCFAs). It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme propionyl-CoA carboxylase, which catalyzes the conversion of propionyl-CoA to methylmalonyl-CoA. This reaction is crucial in the metabolism of certain amino acids and odd-chain fatty acids. Sodium propionate-d5 also interacts with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, exhibiting anti-inflammatory properties .
Cellular Effects
Sodium propionate-d5 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the NF-κB pathway, reducing the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, sodium propionate-d5 enhances the production of antioxidant enzymes like manganese superoxide dismutase (MnSOD) and heme oxygenase-1 (HO-1), thereby protecting cells from oxidative stress .
Molecular Mechanism
At the molecular level, sodium propionate-d5 exerts its effects through various mechanisms. It binds to specific receptors and enzymes, modulating their activity. For instance, it inhibits the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This inhibition leads to reduced transcription of pro-inflammatory genes. Sodium propionate-d5 also activates peroxisome proliferator-activated receptors (PPARs), which play a role in regulating lipid metabolism and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium propionate-d5 can vary over time Its stability and degradation are important factors to considerStudies have shown that prolonged exposure to sodium propionate-d5 can lead to sustained anti-inflammatory and antioxidant effects, suggesting potential therapeutic applications .
Dosage Effects in Animal Models
The effects of sodium propionate-d5 vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as anti-inflammatory and antioxidant properties. At high doses, it may induce adverse effects, including gastrointestinal disturbances and potential toxicity. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
Sodium propionate-d5 is involved in several metabolic pathways, including the propionate metabolism pathway. It is converted to propionyl-CoA, which enters the tricarboxylic acid (TCA) cycle after being converted to succinyl-CoA. This process involves enzymes such as propionyl-CoA carboxylase and methylmalonyl-CoA mutase. Sodium propionate-d5 also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, sodium propionate-d5 is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments. The compound may interact with binding proteins that facilitate its transport and localization. Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular function .
Subcellular Localization
Sodium propionate-d5 exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it participates in metabolic processes. The subcellular localization of sodium propionate-d5 is crucial for understanding its precise role in cellular metabolism and function .
属性
IUPAC Name |
sodium;2,2,3,3,3-pentadeuteriopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i1D3,2D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKPEJDQGNYQSM-LUIAAVAXSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745744 | |
| Record name | Sodium (~2~H_5_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202529-18-8 | |
| Record name | Sodium (~2~H_5_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 202529-18-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Boc-5-azaspiro[2.5]octane](/img/structure/B1401409.png)

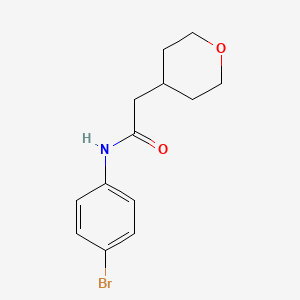

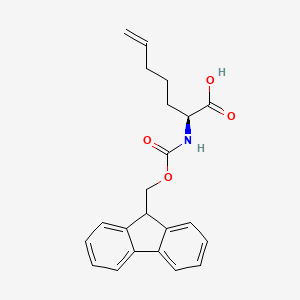

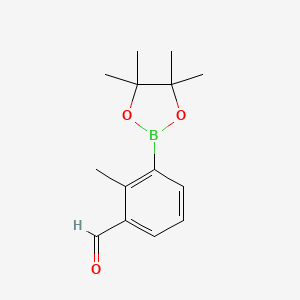
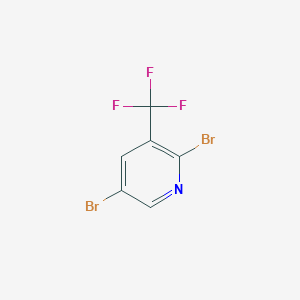
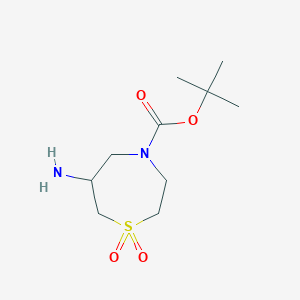
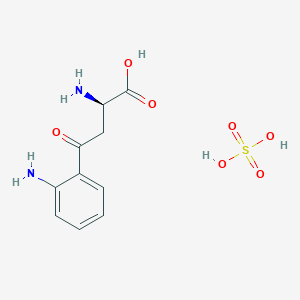
![5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1401428.png)

